[(4-isopropylphenyl)methyl][(2S)-oxolan-2-ylmethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-isopropylphenyl)methyl][(2S)-oxolan-2-ylmethyl]amine is an organic compound that features a combination of an aromatic ring and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-isopropylphenyl)methyl][(2S)-oxolan-2-ylmethyl]amine typically involves the reaction of 4-isopropylbenzyl chloride with (2S)-oxolan-2-ylmethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
[(4-isopropylphenyl)methyl][(2S)-oxolan-2-ylmethyl]amine can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized to form quinones.
Reduction: The oxolane ring can be reduced to form diols.
Substitution: The amine group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include quinones, diols, and various amide derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[(4-isopropylphenyl)methyl][(2S)-oxolan-2-ylmethyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-isopropylphenyl)methyl][(2S)-oxolan-2-ylmethyl]amine involves its interaction with specific molecular targets. The aromatic ring can engage in π-π interactions with proteins, while the amine group can form hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [(4-methylphenyl)methyl][(2S)-oxolan-2-ylmethyl]amine
- [(4-ethylphenyl)methyl][(2S)-oxolan-2-ylmethyl]amine
- [(4-tert-butylphenyl)methyl][(2S)-oxolan-2-ylmethyl]amine
Uniqueness
[(4-isopropylphenyl)methyl][(2S)-oxolan-2-ylmethyl]amine is unique due to the presence of the isopropyl group on the aromatic ring, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interactions with biological targets, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C15H23NO |
---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
1-[(2S)-oxolan-2-yl]-N-[(4-propan-2-ylphenyl)methyl]methanamine |
InChI |
InChI=1S/C15H23NO/c1-12(2)14-7-5-13(6-8-14)10-16-11-15-4-3-9-17-15/h5-8,12,15-16H,3-4,9-11H2,1-2H3/t15-/m0/s1 |
InChI Key |
MOLBNKNCTMSTFQ-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)CNC[C@@H]2CCCO2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNCC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.